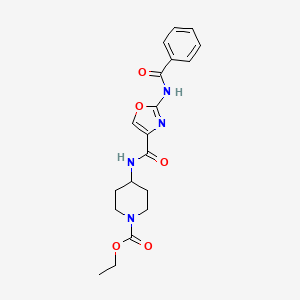

Ethyl 4-(2-benzamidooxazole-4-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 4-(2-benzamidooxazole-4-carboxamido)piperidine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a benzamidooxazole group, a piperidine ring, and an ethyl carboxylate group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring (a six-membered ring with one nitrogen atom) and a benzamidooxazole group (a fused ring system containing nitrogen and oxygen atoms) would be key features .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylate ester group (-COOEt) could undergo hydrolysis to form a carboxylic acid and an alcohol. The benzamidooxazole group might participate in various reactions depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylate ester and the amide could affect its solubility in different solvents .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitCyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

These compounds typically bind to their target enzymes and inhibit their activity, leading to a decrease in the production of inflammatory mediators .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway , reducing the production of prostaglandins and thromboxanes. These molecules are involved in inflammation, pain, and fever responses. By inhibiting their production, the compound can potentially exert anti-inflammatory effects .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of inflammatory mediators due to the inhibition of COX enzymes. This could result in decreased inflammation and associated symptoms .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known to interact with certain enzymes such as Nitric oxide synthase .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with Nitric oxide synthase, potentially influencing enzyme activity

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Properties

IUPAC Name |

ethyl 4-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-2-27-19(26)23-10-8-14(9-11-23)20-17(25)15-12-28-18(21-15)22-16(24)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWQYTXGATTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)

![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)